

Structural comparison of different GID4 ligand binding modes

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Compound of Interest

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A Comparative Guide to GID4 Ligand Binding Modes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective structural comparison of different ligand binding modes to Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the CTLH E3 ubiquitin ligase complex. Understanding these interactions is crucial for the development of novel therapeutics, including targeted protein degradation (TPD) strategies like proteolysis-targeting chimeras (PROTACs).

Overview of GID4 and its Ligand Binding Pocket

GID4 functions as a key component of the Pro/N-end rule pathway, recognizing proteins with N-terminal proline residues for ubiquitination and subsequent degradation.^[1] Its substrate recognition domain consists of an eight-strand β -barrel structure, which forms a deep binding pocket.^{[2][3]} This pocket is flanked by four flexible loops (L1-L4) that exhibit significant conformational plasticity upon ligand binding, allowing GID4 to accommodate a variety of ligands, from small fragments to larger degron peptides.^{[2][4][5]} A highly conserved glutamic acid residue, Glu237, plays a pivotal role in anchoring many ligands through a hydrogen bond.^{[2][4]}

Quantitative Comparison of GID4 Ligands

The following table summarizes the binding affinities and structural data for several reported GID4 ligands. These compounds were identified through various screening methods, including fragment-based Nuclear Magnetic Resonance (NMR), DNA-encoded library (DEL) screening, and structure-based drug design.

Ligand/Fragment	PDB ID	Binding Affinity (K _d)	Binding Affinity (IC ₅₀)	Cellular Engagement (EC ₅₀)	Key Interacting Residues	Screening Method
PFI-7	7SLZ[6]	80 nM (SPR)[2][3]	4.1 μM (FP)[2][3]	600 nM (NanoBRE T)[2][3]	Glu237, Tyr258, Tyr273[2][4]	Structure-Based Design[7]
Compound 88	7U3J[8]	5.6 μM (ITC)[2][3]	5.4 μM (FP)[2][8]	558 nM[2][3]	Glu237[2]	DEL Screening[2][3]
Compound 67	-	17 μM (ITC)[2][3]	18.9 μM (FP)[2][3]	-	Glu237[2]	Fragment-Based (NMR)[2][3]
Fragment 16	7U3I[2][9]	110 μM (likely underestimated)[2][3]	148.5 μM (FP)[2][3]	-	Glu237[2][9]	Fragment-Based (NMR)[2][3]
Fragment 1	7U3E[2][10]	-	-	-	Glu237[2][10]	Fragment-Based (NMR)[2][10]
Fragment 4	7U3F[2][10]	-	-	-	Glu237[2][10]	Fragment-Based (NMR)[2][10]
Fragment 7	7U3H[2][10]	-	-	-	Glu237, Phe254, Tyr273[2][10]	Fragment-Based (NMR)[2][10]
Compound 14	9QDZ[5]	23 nM (SPR)[4][5]	-	Confirmed[4][5]	Glu237, Ser135,	Fragment-Based

Leu171,
Tyr168,
Thr173[4]
[5]

Screening[4][5]

PGLWKS Peptide	6CD9[1]	1.9 μM				N/A
		(NMR)[2]				(Endogeno
		[3] / 2.13	-	-	Glu237[1]	us
		μM (SPR)			[4]	Substrate
		[5]				Mimic)

Structural Insights into Diverse Binding Modes

The crystal structures of GID4 in complex with various ligands reveal distinct binding modes within the same substrate recognition pocket.[2]

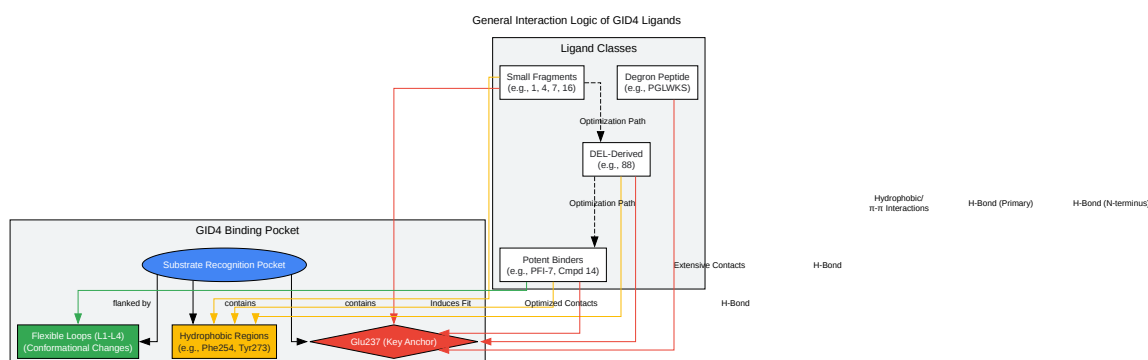
A common feature for many small molecule binders is the formation of a crucial hydrogen bond with the side chain of Glu237.[2][4] This interaction mimics the recognition of the N-terminal amine of proline in endogenous substrates.[4]

However, the ligands achieve their affinity and specificity through varied interactions with the hydrophobic regions of the pocket and by inducing different conformational changes in the flexible loops (L2 and L3 in particular).[2][4][11]

- **Fragment-Based Hits** (e.g., 1, 4, 7, 16): These smaller molecules primarily occupy a sub-pocket and rely heavily on the interaction with Glu237.[2][10] For instance, fragment 7's fluorophenyl group forms π - π interactions with Phe254, while its dihydrothiazole moiety makes hydrophobic contact with Tyr273.[2] The binding of these fragments can induce significant conformational shifts in the surrounding loops, expanding the binding cavity.[2]
- **DEL-Derived Molecules** (e.g., 88): These larger compounds extend further into the binding pocket, making more extensive contacts.[2][8]
- **Potent Binders** (PFI-7 and Compound 14): These high-affinity ligands demonstrate a more optimized set of interactions. PFI-7, for example, is larger than the initial fragments and establishes more extensive hydrophobic and hydrophilic contacts, contributing to its

enhanced potency.[2][3] Compound 14 achieves its high affinity through an additional interaction with Ser135 and extensive hydrophobic contacts.[4][5]

The structural overlays of these different ligands highlight both common anchoring points and unique interactions that can be exploited for the rational design of more potent and selective GID4 binders.



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Caption: Logical flow of GID4 ligand interactions.

Experimental Protocols

The characterization of GID4-ligand interactions involves a suite of biophysical and structural biology techniques. Below are generalized protocols for the key experiments cited in the literature.

X-Ray Crystallography

- **Protein Expression and Purification:** The human GID4 substrate recognition domain (e.g., residues 116-300) is typically expressed in *E. coli* as a fusion protein (e.g., with a His-tag). The protein is purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.
- **Crystallization:** The purified GID4 protein is concentrated and mixed with the ligand of interest. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial screens at different temperatures.
- **Data Collection and Structure Determination:** X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved by molecular replacement using a previously determined GID4 structure as a search model. The ligand is manually built into the electron density map, and the complex structure is refined.[\[1\]](#)[\[2\]](#)

Biophysical Binding Assays

- **Differential Scanning Fluorimetry (DSF):** This technique is used to assess ligand binding by measuring the change in the protein's melting temperature (T_m). An increase in T_m upon ligand addition indicates stabilization and therefore binding. The assay is typically run in a qPCR instrument with a fluorescent dye that binds to unfolded protein.[\[2\]](#)[\[12\]](#)
- **Fluorescence Polarization (FP) Competition Assay:** FP is used to determine the binding affinity (IC_{50}) of unlabeled compounds by measuring their ability to displace a fluorescently labeled probe (e.g., a degron peptide) from GID4. The assay measures the change in polarization of the fluorescent probe's emission.[\[2\]](#)[\[3\]](#)
- **Isothermal Titration Calorimetry (ITC):** ITC directly measures the heat change upon ligand binding to determine the dissociation constant (K_d), stoichiometry, and thermodynamic

parameters of the interaction. A solution of the ligand is titrated into a cell containing the purified GID4 protein, and the heat released or absorbed is measured.[2][3]

- Surface Plasmon Resonance (SPR): SPR is a label-free technique to measure binding kinetics and affinity. Biotinylated GID4 is immobilized on a streptavidin-coated sensor chip. Different concentrations of the analyte (ligand) are flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.[3][5]

Cellular Target Engagement

- NanoBRET Assay: This assay is used to quantify ligand binding to a target protein in living cells. GID4 is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to GID4 is used. In the presence of a competing unlabeled ligand, the BRET signal between the luciferase and the tracer decreases, allowing for the determination of the ligand's cellular EC₅₀. [2][3][13]

Conclusion

The structural and biophysical data reveal that GID4 possesses a plastic and druggable binding pocket. While a hydrogen bond to Glu237 is a common anchoring point for many ligands, the diversity in the chemical scaffolds of known binders highlights multiple avenues for achieving high-affinity and selective interactions. This is accomplished through varied hydrophobic and polar contacts, as well as the ability to induce specific conformations in the flexible loops of the binding site. These insights provide a strong foundation for the future development of GID4-based therapeutics.

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